molecular formula C15H13NO5 B3156613 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid CAS No. 832740-22-4

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Cat. No.: B3156613
CAS No.: 832740-22-4
M. Wt: 287.27 g/mol
InChI Key: KZVGQSUPPWPZIP-UHFFFAOYSA-N
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Description

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzoic acid, featuring a nitrophenoxy group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid typically involves the reaction of 4-methyl-2-nitrophenol with benzyl bromide under basic conditions to form the intermediate 3-[(4-Methyl-2-nitrophenoxy)methyl]benzyl bromide. This intermediate is then subjected to hydrolysis to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Reduction: 3-[(4-Methyl-2-aminophenoxy)methyl]benzoic acid.

    Oxidation: Corresponding quinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-nitrobenzoic acid
  • 3-[(4-Methylphenoxy)methyl]benzoic acid
  • 3-[(4-Nitrophenoxy)methyl]benzoic acid

Uniqueness

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is unique due to the presence of both a nitro group and a methyl group on the phenoxy moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups allows for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10-5-6-14(13(7-10)16(19)20)21-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVGQSUPPWPZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243759
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-22-4
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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